

Application Note: YM 60828 Formulation & Bioavailability Protocols in Non-Human Primates

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Compound of Interest

Compound Name:	YM 60828
CAS No.:	179755-65-8
Cat. No.:	B123626

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Executive Summary

YM 60828 is a potent, orally active Factor Xa inhibitor developed as an anticoagulant.^[1] It is chemically identified as a dihydrochloride salt of a naphthalene-sulfonamide derivative. In preclinical development, accurate assessment of its absolute bioavailability (

) in non-human primates (NHP) is critical for predicting human pharmacokinetics.

This application note provides a field-validated framework for formulating **YM 60828** for intravenous (IV) and oral (PO) administration in Cynomolgus monkeys (*Macaca fascicularis*). It addresses specific challenges related to the compound's physicochemical properties (salt form, pH-dependent solubility) and its pharmacological action (anticoagulation), ensuring scientific rigor and animal welfare.

Compound Profile & Pre-Formulation Assessment

Before initiating in vivo studies, the physicochemical state of the test article must be verified.

YM 60828 is typically supplied as a dihydrochloride salt.

Parameter	Characteristic	Implication for Formulation
Chemical Class	Naphthalene sulfonamide	Hydrophobic core; requires salt form for aqueous solubility.
Salt Form	Dihydrochloride (2HCl)	Acidic in solution. High aqueous solubility at low pH; risk of precipitation at neutral pH (IV bolus risk).
Mechanism	Factor Xa Inhibitor	Bleeding Risk. Sampling protocols must minimize trauma.
Target Dose (IV)	0.5 – 1.0 mg/kg	Requires clear solution (filtration mandatory).
Target Dose (PO)	3.0 – 30.0 mg/kg	Requires stable suspension or acidified solution.

Critical "Senior Scientist" Insight: The pH Trap

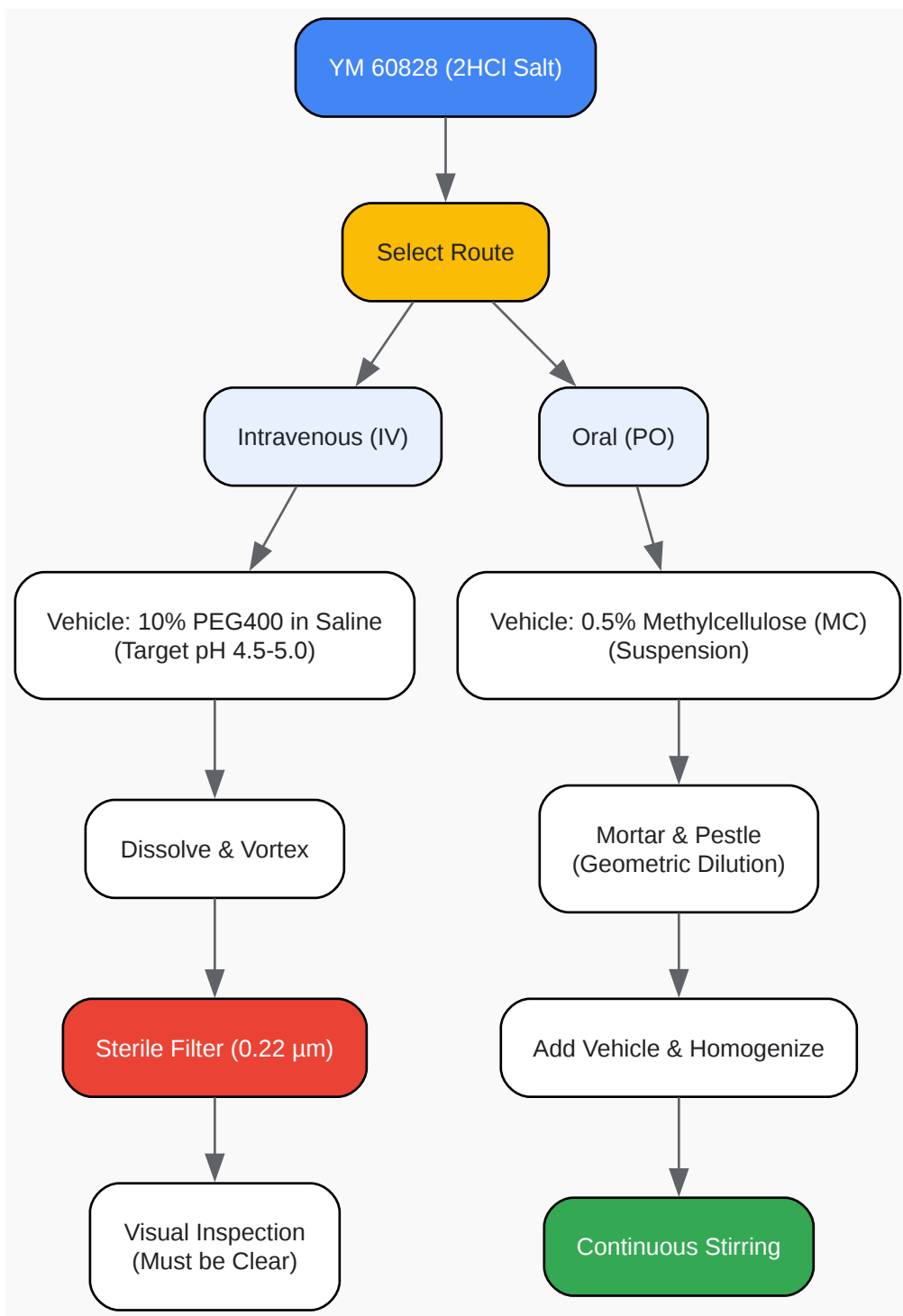
The dihydrochloride salt of **YM 60828** dissolves readily in water, often yielding a solution with pH < 3.0.

- For Oral Dosing: This acidity is acceptable (mimics gastric environment).
- For IV Dosing: Injecting a highly acidic solution can cause phlebitis or hemolysis. Buffering is required, but raising the pH too high (> pH 6.0) may cause the free base to precipitate. Recommendation: Use a co-solvent system (PEG400) or a buffered saline system maintained at pH 4.5–5.0.

Formulation Protocols

Workflow Visualization

The following decision tree outlines the formulation strategy based on the route of administration.



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Figure 1: Decision tree for **YM 60828** formulation preparation ensuring solubility for IV and homogeneity for PO.

Intravenous (IV) Formulation (1 mg/mL)

Objective: Create a particle-free, sterile solution compatible with physiological pH.

- Vehicle Preparation:
 - Prepare 10% PEG400 / 90% Saline (0.9% NaCl).
 - Rationale: PEG400 acts as a co-solvent to prevent precipitation of the free base if the local pH at the injection site shifts.
- Weighing: Weigh the required amount of **YM 60828** (correcting for salt factor: $MW_{\text{salt}} / MW_{\text{free_base}}$).
- Solubilization:
 - Add the calculated volume of PEG400 first. Vortex to wet the powder.
 - Slowly add the Saline while vortexing.
 - Note: If the pH is < 4.0 , adjust carefully to pH 4.5–5.0 using 0.1N NaOH. Do not exceed pH 6.0 to avoid precipitation.
- Sterilization: Pass through a 0.22 μm PVDF syringe filter.
- Validation: Inspect for particulates under light. The solution must be clear.

Oral (PO) Formulation (3 mg/mL)

Objective: Create a homogenous suspension for gavage.

- Vehicle Preparation: Prepare 0.5% (w/v) Methylcellulose (MC) (400 cP) in distilled water. Allow to hydrate overnight.
- Weighing: Weigh **YM 60828** (salt form).
- Dispersion (Geometric Dilution):
 - Place the compound in a mortar.

- Add a small amount of 0.5% MC vehicle to wet the powder and triturate into a smooth paste (no lumps).
- Gradually add the remaining vehicle while mixing.
- Homogenization: Transfer to a vial and vortex for 2 minutes.
- Stability: Keep the suspension under magnetic stirring during the dosing period to ensure dose uniformity.

In Vivo Study Protocol (Cynomolgus Monkey)

Study Design

A crossover design is strongly recommended to minimize inter-animal variability, which can be significant in NHP studies.

- Animals: Male Cynomolgus monkeys (

to

), 3–5 kg.

- Washout Period: Minimum 1 week between phases (**YM 60828**

is short, ~1-2 hours, but a 1-week washout ensures complete clearance and recovery of coagulation factors).

Group	Phase 1	Phase 2
A ()	IV Bolus (1 mg/kg)	Oral Gavage (3 mg/kg)
B ()	Oral Gavage (3 mg/kg)	IV Bolus (1 mg/kg)

Dosing & Sampling Procedure

Safety Alert (Anticoagulant): **YM 60828** prolongs clotting time (PT/APTT).[1]

- Venipuncture: Apply direct pressure to the puncture site for at least 2 minutes (double the standard time) after needle withdrawal to prevent hematoma.
- Observation: Monitor for signs of internal bleeding (pale gums, lethargy).

Sampling Schedule:

- Pre-dose: 0 hr.
- Post-dose: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
- Blood Processing: Collect into tubes containing Sodium Citrate (preferred for coagulation studies) or EDTA (acceptable for PK). Centrifuge at 3000 rpm for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)

- Extraction: Protein precipitation with Acetonitrile (containing internal standard).
- Column: C18 Reverse Phase (e.g., Waters XBridge).
- Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
- Detection: MRM mode (positive electrospray ionization).

Data Analysis & Interpretation

Calculate pharmacokinetic parameters using Non-Compartmental Analysis (NCA).

Key Parameters[5][6][7][8]

Parameter	Definition	Calculation Method
	Maximum plasma concentration	Observed directly from data.
	Time to	Observed directly from data.
	Area Under the Curve	Linear trapezoidal rule + extrapolation.
	Total Clearance (IV)	Dose (IV) /
	Volume of Distribution	.
(%)	Absolute Bioavailability	.

Expected Outcomes (Based on Literature)

- Bioavailability (): Expect 20–25%.
 - Troubleshooting: If , investigate solubility issues or first-pass metabolism. If is highly variable, check the homogeneity of the oral suspension.
- Clearance: **YM 60828** is eliminated renally and via bile.
- PD Correlation: Plasma concentrations should correlate with ex vivo prolongation of Prothrombin Time (PT).

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